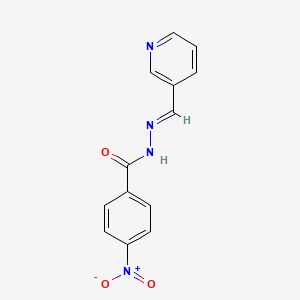
4-nitro-N'-(3-pyridinylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジドは、分子式C13H10N4O3を持つ有機化合物です。これは、ニトロ基とピリジニルメチレン部分を特徴とするベンゾヒドラジドの誘導体です。
2. 製法
合成経路と反応条件: 4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジドの合成は、通常、4-ニトロベンゾヒドラジドと3-ピリジンカルボアルデヒドの間の縮合反応を含みます。反応は通常、還流条件下でエタノール溶媒中で行われます。反応混合物は、ヒドラゾン結合の形成を促進するために加熱され、目的の生成物が得られます。
工業的生産方法: 4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジドの特定の工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、収率と純度を最大化するように、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
反応の種類:
酸化: 4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジド中のニトロ基は、還元反応を受けて対応するアミンを形成することができます。
還元: この化合物は、触媒の存在下で水素ガスなどの試薬を使用するか、水素化ホウ素ナトリウムなどの化学還元剤を使用することで還元できます。
置換: ヒドラゾン結合は求核置換反応に関与し、ヒドラゾン窒素は他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは炭素上のパラジウムを使用した触媒的ハイドロジェネーション。
置換: アミンやチオールなどの求核剤は、穏やかな条件下で使用できます。
生成される主要な生成物:
還元: 主な生成物は、対応するアミン誘導体です。
置換: 使用される求核剤に応じて、さまざまな置換ヒドラゾンを形成することができます。
4. 科学研究への応用
4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジドは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、生物学的巨大分子と相互作用する能力のために、生化学プローブとしての可能性を秘めています。
医学: 抗菌剤や抗がん剤の開発において、特に治療薬としての可能性を探るための研究が進行中です。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N’-(3-pyridinylmethylene)benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 3-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for 4-nitro-N’-(3-pyridinylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in 4-nitro-N’-(3-pyridinylmethylene)benzohydrazide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as sodium borohydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted hydrazones can be formed.
科学的研究の応用
4-Nitro-N’-(3-pyridinylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ニトロ基はレドックス反応に関与し、ヒドラゾン結合は生物学的分子と水素結合などの相互作用を形成することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらします。
類似の化合物:
- 2-クロロ-4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジド
- 3-ニトロ-N’-(4-ピリジニルメチレン)ベンゾヒドラジド
- 4-ニトロ-N’-(フェニル(3-ピリジニル)メチレン)ベンゾヒドラジド
比較: 4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジドは、ニトロ基とピリジニルメチレン部分の特定の位置のためにユニークです。この構造配置は、その反応性と生物学的標的との相互作用に影響を与える可能性があり、他の同様の化合物とは異なるものとなっています。たとえば、2-クロロ-4-ニトロ-N’-(3-ピリジニルメチレン)ベンゾヒドラジド中のクロロ基の存在は、母体化合物と比較してその電子特性と反応性に変化を与える可能性があります。
類似化合物との比較
- 2-Chloro-4-nitro-N’-(3-pyridinylmethylene)benzohydrazide
- 3-Nitro-N’-(4-pyridinylmethylene)benzohydrazide
- 4-Nitro-N’-(phenyl(3-pyridinyl)methylene)benzohydrazide
Comparison: 4-Nitro-N’-(3-pyridinylmethylene)benzohydrazide is unique due to the specific positioning of the nitro group and the pyridinylmethylene moiety. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, the presence of a chloro group in 2-chloro-4-nitro-N’-(3-pyridinylmethylene)benzohydrazide can alter its electronic properties and reactivity compared to the parent compound.
特性
分子式 |
C13H10N4O3 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
4-nitro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-3-5-12(6-4-11)17(19)20)16-15-9-10-2-1-7-14-8-10/h1-9H,(H,16,18)/b15-9+ |
InChIキー |
QPANAFUOHONDFB-OQLLNIDSSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


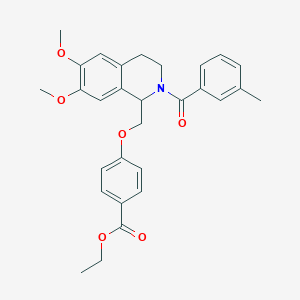
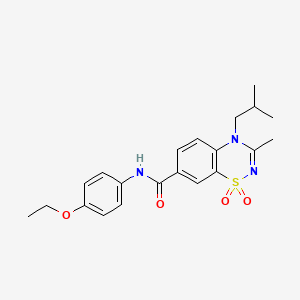
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11224946.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11224952.png)
![N-(3-ethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11224964.png)
![1-(furan-2-ylmethyl)-5,7-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11224965.png)
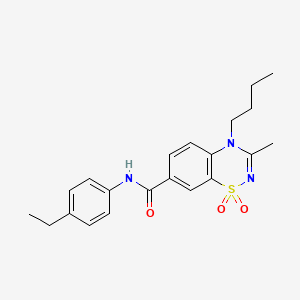

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B11224977.png)

![4-(2-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11225007.png)
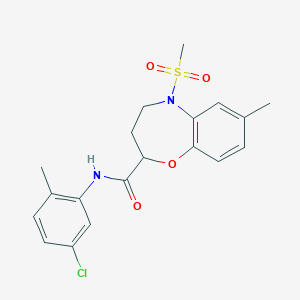
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B11225020.png)
![6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11225022.png)
